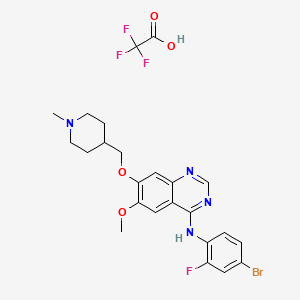

Vandetanib trifluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H25BrF4N4O4 |

|---|---|

Molecular Weight |

589.4 g/mol |

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C22H24BrFN4O2.C2HF3O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24;3-2(4,5)1(6)7/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27);(H,6,7) |

InChI Key |

FZMIEQCEGTVFBZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Vandetanib Trifluoroacetate: A Deep Dive into its Core Signaling Pathways

For Immediate Release

This technical guide provides a comprehensive analysis of Vandetanib trifluoroacetate, a potent multi-targeted tyrosine kinase inhibitor. Tailored for researchers, scientists, and drug development professionals, this document delves into the core signaling pathways affected by Vandetanib, presents quantitative data on its efficacy, and outlines key experimental methodologies.

Vandetanib is an oral medication that plays a crucial role in cancer therapy by simultaneously targeting several key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[1][2][3] It primarily functions as an inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2][4] This multi-targeted approach allows Vandetanib to exert a synergistic antitumor effect by not only suppressing tumor cell proliferation and inducing apoptosis but also by impeding the formation of new blood vessels that tumors need to grow.[1]

Core Signaling Pathways Modulated by Vandetanib

Vandetanib's mechanism of action centers on its ability to bind to the ATP-binding site within the tyrosine kinase domain of its target receptors, preventing their phosphorylation and subsequent activation.[1] This blockade disrupts the downstream signaling cascades crucial for cancer cell survival and proliferation.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical driver of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[1][5] Vandetanib specifically targets VEGFR-2, the primary mediator of VEGF-induced angiogenic effects in endothelial cells.[5][6] By inhibiting VEGFR-2, Vandetanib blocks the proliferation and migration of endothelial cells, thereby inhibiting the formation of new tumor blood supply.[1] Downstream pathways affected by VEGFR inhibition include the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt signaling cascades.[5]

Vandetanib's Impact on the VEGFR Signaling Pathway

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell division.[1] Vandetanib inhibits EGFR, thereby disrupting downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation.[1] This inhibition leads to the suppression of tumor cell growth and the induction of apoptosis (programmed cell death).[1] Studies have shown that the antitumor effects of Vandetanib in several cancer types, such as head and neck squamous cell carcinoma (HNSCC), are exerted primarily through its EGFR inhibitory activity.[7]

Vandetanib's Impact on the EGFR Signaling Pathway

References

- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 2. Vandetanib - Wikipedia [en.wikipedia.org]

- 3. bccancer.bc.ca [bccancer.bc.ca]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Role of vandetanib in the management of medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor effect of vandetanib through EGFR inhibition in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Vandetanib trifluoroacetate preclinical research applications

An In-depth Technical Guide to the Preclinical Research Applications of Vandetanib Trifluoroacetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vandetanib is a potent, orally available, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It is a pivotal tool in preclinical oncology research due to its ability to simultaneously block several key signaling pathways implicated in tumor growth, progression, and angiogenesis.[3] Approved by the FDA for the treatment of advanced medullary thyroid cancer (MTC), its preclinical evaluation has spanned a wide array of malignancies, providing critical insights into the roles of its primary targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[4][5]

This technical guide provides a comprehensive overview of the preclinical applications of vandetanib, detailing its mechanism of action, summarizing key quantitative data from various cancer models, outlining common experimental protocols, and visualizing the complex signaling networks it modulates.

Core Mechanism of Action

Vandetanib exerts its anti-tumor effects by competitively binding to the ATP-binding site within the tyrosine kinase domain of its target receptors, thereby inhibiting phosphorylation and subsequent activation of downstream signaling cascades.[1] This multi-targeted approach allows it to concurrently inhibit tumor cell proliferation and survival (via EGFR and RET) and tumor-associated angiogenesis (via VEGFR-2).[1][6]

The primary molecular targets of Vandetanib include:

-

VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1] Inhibition of VEGFR-2 blocks endothelial cell proliferation, migration, and survival.[7]

-

EGFR: Often overexpressed or mutated in various cancers, its activation leads to uncontrolled cell proliferation and survival through pathways like PI3K/AKT and MAPK.[1][8]

-

RET Proto-Oncogene: A critical driver in medullary thyroid cancer. Activating mutations lead to constitutive kinase activity, promoting tumorigenesis.[1][9]

Beyond these primary targets, preclinical studies have shown that vandetanib also inhibits other tyrosine kinases, including VEGFR-3, breast tumor kinase (BRK), and members of the Ephrin (EPH) and Src kinase families.[2][7]

Figure 1: Vandetanib's multi-targeted mechanism of action.

Preclinical Efficacy and Applications

Vandetanib has been extensively evaluated in a variety of preclinical cancer models, demonstrating significant anti-tumor and anti-angiogenic activity.

Medullary and Anaplastic Thyroid Cancer

Vandetanib's potent inhibition of the RET kinase makes it particularly effective against MTC, where RET mutations are a primary oncogenic driver.[5][10]

-

In Vitro: Vandetanib demonstrates dose-dependent antiproliferative activity in MTC cell lines, with greater potency observed in cells harboring RET mutations.[11][12] It effectively induces apoptosis and suppresses cell migration and invasion.[11][13] In anaplastic thyroid cancer (ATC) cells, it inhibits the phosphorylation of EGFR, AKT, and ERK1/2.[13]

-

In Vivo: In xenograft models of MTC and ATC, orally administered vandetanib significantly inhibits tumor growth.[11][13][14] This anti-tumor effect is accompanied by a marked reduction in tumor microvessel density, confirming its potent anti-angiogenic activity in vivo.[13][14]

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| 8305C | Anaplastic Thyroid | Proliferation | IC50 | 9.6 ± 3.4 µM | [11] |

| AF | Anaplastic Thyroid | Proliferation | IC50 | 4.7 ± 1.8 µM | [11] |

| TT | Medullary Thyroid | Proliferation | Inhibition | >50% at 1 µM | [12] |

| MTC-SK | Medullary Thyroid | Proliferation | Inhibition | No significant inhibition at 1 µM | [12] |

| 8305C Xenograft | Anaplastic Thyroid | In Vivo | Tumor Growth | Significant inhibition at 25 mg/kg/day | [13] |

| MTC Xenograft | Medullary Thyroid | In Vivo | Tumor Growth | 1.2-fold increase vs. 3.2-fold in vehicle | [14] |

Non-Small Cell Lung Cancer (NSCLC)

Vandetanib's dual action against EGFR and VEGFR-2 provides a strong rationale for its use in NSCLC.

-

In Vitro: Cell lines with activating EGFR mutations are more sensitive to vandetanib than those with wild-type EGFR.[15]

-

In Vivo: In xenograft models, vandetanib induces significant tumor regression, comparable to selective EGFR inhibitors in EGFR-mutant models.[6][15] Crucially, in models of acquired resistance to EGFR TKIs (e.g., those with T790M mutation or KRAS mutation), vandetanib demonstrates significantly greater tumor growth inhibition than EGFR inhibitors alone, an effect attributed to its anti-VEGFR activity.[15]

| Cell Line | EGFR Status | Assay | Endpoint | Result | Reference |

| HCC827 | Exon 19 del | Proliferation | IC50 | <1 µM | [15] |

| H3255 | L858R | Proliferation | IC50 | <1 µM | [15] |

| A549 | Wild-Type | Proliferation | IC50 | >1 µM | [15] |

| Calu-6 | Wild-Type | Proliferation | IC50 | >1 µM | [15] |

| H1975 Xenograft | L858R, T790M | In Vivo | Tumor Growth | 80% inhibition (significantly > erlotinib) | [15] |

Hepatocellular Carcinoma (HCC)

-

In Vitro: Vandetanib suppresses the phosphorylation of VEGFR-2 in endothelial cells (HUVECs) and EGFR in hepatoma cells, leading to inhibited cell proliferation at higher concentrations.[16][17]

-

In Vivo: In mouse HCC models, vandetanib significantly suppresses tumor growth, reduces the number of intrahepatic metastases, and prolongs survival.[16][17] The primary mechanism in vivo appears to be a strong anti-angiogenic effect, evidenced by a significant reduction in tumor vessel density and enhanced tumor cell apoptosis.[16][17]

Other Solid Tumors

-

Head and Neck Squamous Cell Carcinoma (HNSCC): Vandetanib reduces the viability, invasion, and tumor growth of HNSCC cell lines.[8] These effects are mediated through the inhibition of EGFR, leading to reduced phosphorylation of downstream effectors MAPK and STAT3.[8]

-

Breast Cancer: Vandetanib inhibits breast cancer cell growth by inducing apoptosis and cell cycle arrest.[18] It demonstrates anti-angiogenic properties by reducing the expression and secretion of VEGF via the mTOR-HIF-1α signaling axis, which in turn inhibits endothelial cell migration, invasion, and tube formation.[18]

-

Adenoid Cystic Carcinoma (ACC): In vitro, vandetanib causes dose-dependent inhibition of VEGFR-2 and EGFR phosphorylation and induces apoptosis.[19] In an orthotopic nude mouse model, a 50 mg/kg daily dose significantly decreased tumor volumes.[19]

Key Experimental Protocols

Detailed methodologies are crucial for the successful preclinical evaluation of vandetanib. The following are generalized protocols based on cited research.

In Vitro Methodologies

4.1.1 Cell Proliferation/Viability Assay (MTT/WST-1)

-

Cell Seeding: Plate cells in 96-well plates at a density of 3,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or vehicle control (e.g., DMSO) for 48-72 hours.

-

Reagent Incubation: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

-

Data Acquisition: If using MTT, add solubilization solution (e.g., DMSO) to dissolve formazan crystals. Measure absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[6][11]

4.1.2 Western Blot for Receptor Phosphorylation

-

Cell Treatment & Lysis: Culture cells to 70-80% confluency, serum-starve overnight, and then treat with vandetanib for a specified time (e.g., 2 hours) before stimulating with a ligand (e.g., EGF or VEGF). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis & Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour. Incubate with primary antibodies against phosphorylated receptors (e.g., p-EGFR, p-VEGFR2) and total receptors overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

4.1.3 Transwell Invasion Assay

-

Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free media.

-

Cell Seeding: Place 50,000-100,000 cells, pre-treated with vandetanib or vehicle in serum-free media, into the upper chamber.

-

Chemoattraction: Add complete media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion.

-

Quantification: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane (e.g., with crystal violet). Elute the dye and measure absorbance, or count cells in several microscopic fields.[11][18]

In Vivo Xenograft Model

-

Cell Implantation: Subcutaneously inject 1-10 million tumor cells suspended in PBS or Matrigel into the flank of immunocompromised mice (e.g., SCID or nude mice).[11][13]

-

Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Randomization & Treatment: Randomize mice into treatment (vandetanib) and control (vehicle) groups. Administer vandetanib daily via oral gavage at doses typically ranging from 25 to 50 mg/kg.[13][19]

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health.

-

Endpoint Analysis: At the end of the study (e.g., after 3-4 weeks or when tumors reach a predetermined size), euthanize the mice and excise the tumors for downstream analysis (e.g., Western blot, immunohistochemistry).[14]

References

- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 2. Vandetanib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tga.gov.au [tga.gov.au]

- 8. Antitumor effect of vandetanib through EGFR inhibition in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting RET-driven cancers: lessons from evolving preclinical and clinical landscapes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vandetanib in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. researchgate.net [researchgate.net]

- 13. Vandetanib has antineoplastic activity in anaplastic thyroid cancer, in vitro and in vivo [iris.uniroma1.it]

- 14. researchgate.net [researchgate.net]

- 15. Combined Vascular Endothelial Growth Factor Receptor and Epidermal Growth Factor Receptor (EGFR) Blockade Inhibits Tumor Growth in Xenograft Models of EGFR Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Vandetanib, an Inhibitor of VEGF Receptor-2 and EGF Receptor, Suppresses Tumor Development and Improves Prognosis of Liver Cancer in Mice | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 17. Vandetanib, an inhibitor of VEGF receptor-2 and EGF receptor, suppresses tumor development and improves prognosis of liver cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Vandetanib (ZD6474) induces antiangiogenesis through mTOR–HIF-1 alpha–VEGF signaling axis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

Vandetanib Trifluoroacetate: A Technical Guide for Angiogenesis Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Vandetanib trifluoroacetate, a potent multi-targeted tyrosine kinase inhibitor, for its application in angiogenesis research. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the critical signaling pathways involved.

Introduction

Vandetanib (also known as ZD6474) is an orally available small molecule that has garnered significant interest in cancer therapy due to its dual action of inhibiting tumor angiogenesis and directly suppressing tumor cell proliferation and survival.[1][2] Its efficacy stems from its ability to selectively target key receptor tyrosine kinases (RTKs) implicated in these processes, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[3][4] This multi-targeted approach makes Vandetanib a valuable tool for investigating the complex interplay between tumor growth and the development of its blood supply.

Mechanism of Action

Vandetanib exerts its anti-angiogenic and anti-tumor effects by competing with ATP for the binding site in the catalytic domain of several tyrosine kinases.[5][6] This inhibition blocks the phosphorylation and subsequent activation of these receptors, thereby disrupting downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis.[3]

The primary targets of Vandetanib relevant to angiogenesis are:

-

VEGFR-2: A key mediator of angiogenesis. Inhibition of VEGFR-2 in endothelial cells by Vandetanib blocks the signaling cascade initiated by VEGF, leading to a reduction in endothelial cell proliferation, migration, and the formation of new blood vessels that tumors require to grow and metastasize.[3][7]

-

EGFR: Often overexpressed in various cancers, EGFR signaling promotes tumor cell proliferation and survival.[3] By inhibiting EGFR, Vandetanib can directly impede tumor growth.[8][9]

-

RET: While its inhibition is particularly relevant in medullary thyroid carcinoma, RET signaling can also contribute to tumor cell proliferation and survival in other cancers.[3][5]

Recent studies have also suggested that Vandetanib can modulate the tumor microenvironment by controlling the mTOR/HIF-1α/VEGF signaling axis in cancer cells, further contributing to its anti-angiogenic effects.[4][10]

Quantitative Data

The inhibitory activity of Vandetanib has been quantified in various assays. The following tables summarize key IC50 (half-maximal inhibitory concentration) values from recombinant enzyme assays and cell-based proliferation studies.

Table 1: Inhibitory Activity of Vandetanib against Receptor Tyrosine Kinases (Recombinant Enzyme Assays)

| Target Kinase | IC50 (nM) | Reference |

| VEGFR-2 | 40 | [5][6] |

| VEGFR-3 | 110 | [5][6] |

| EGFR | 500 | [5][6] |

| RET | 130 | [5][6] |

Table 2: Inhibitory Activity of Vandetanib in Cell-Based Assays

| Cell Line | Assay Type | IC50 | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) - VEGFR stimulated | Proliferation | 60 nM | [5][6] |

| Human Umbilical Vein Endothelial Cells (HUVECs) - EGFR stimulated | Proliferation | 170 nM | [5][6] |

| PC9 (NSCLC) | MTS Assay | 138 nM | [9] |

| H1975 (NSCLC) | MTS Assay | 11.17 µM | [9] |

| OE21 (Head and Neck) | MTS Assay | 70 nM | [9] |

| Hep-2 (Head and Neck) | MTS Assay | 8.38 µM | [9] |

| TT (Medullary Thyroid Carcinoma) | MTT Assay | 1.5 x 10⁻⁷ M | [11] |

| MZ-CRC-1 (Medullary Thyroid Carcinoma) | MTT Assay | 1 x 10⁻⁷ M | [11] |

Experimental Protocols

This section details common experimental methodologies used to investigate the effects of this compound in angiogenesis research.

In Vitro Assays

4.1.1. Kinase Inhibition Assays

-

Objective: To determine the direct inhibitory effect of Vandetanib on the enzymatic activity of target kinases.

-

Methodology: Recombinant kinase domains of VEGFR-2, EGFR, and RET are incubated with a specific substrate and ATP in the presence of varying concentrations of Vandetanib. The level of substrate phosphorylation is then quantified, typically using ELISA-based methods or radioisotope incorporation, to determine the IC50 value.[5][6]

4.1.2. Cell Viability and Proliferation Assays

-

Objective: To assess the impact of Vandetanib on the growth of endothelial and tumor cells.

-

Methodology (MTT/MTS Assay): Cells are seeded in 96-well plates and treated with a range of Vandetanib concentrations for a defined period (e.g., 48-72 hours). A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is then added. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product, which is solubilized and measured spectrophotometrically.[4][12] The absorbance is proportional to the number of viable cells.

4.1.3. Cell Cycle Analysis

-

Objective: To determine the effect of Vandetanib on cell cycle progression.

-

Methodology (Flow Cytometry): Cells treated with Vandetanib are harvested, fixed, and stained with a fluorescent DNA-binding dye such as propidium iodide (PI). The DNA content of individual cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[4]

4.1.4. Apoptosis Assays

-

Objective: To quantify the induction of programmed cell death by Vandetanib.

-

Methodology (Annexin V/PI Staining and Flow Cytometry): Apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane. Cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine, and propidium iodide (PI), which enters non-viable cells. Flow cytometry is then used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4][12]

4.1.5. Endothelial Cell Tube Formation Assay

-

Objective: To model the morphogenic stage of angiogenesis in vitro.

-

Methodology: Endothelial cells (e.g., HUVECs) are seeded onto a layer of extracellular matrix, such as Matrigel, in the presence of Vandetanib. Following incubation, the formation of capillary-like structures (tubes) is observed and quantified by measuring parameters like tube length and the number of branch points.[4][12]

4.1.6. Wound Healing (Scratch) Assay

-

Objective: To assess the effect of Vandetanib on cell migration.

-

Methodology: A confluent monolayer of cells is "wounded" by creating a scratch with a pipette tip. The cells are then treated with Vandetanib, and the rate of wound closure is monitored and measured over time compared to an untreated control.[4]

4.1.7. Transwell Invasion Assay

-

Objective: To evaluate the ability of cells to invade through an extracellular matrix barrier.

-

Methodology: Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane coated with a layer of Matrigel. The lower chamber contains a chemoattractant. Vandetanib is added to the upper chamber, and after incubation, the number of cells that have invaded through the Matrigel and migrated to the lower surface of the membrane is quantified.[4]

4.1.8. Western Blotting and ELISA

-

Objective: To analyze the expression and phosphorylation status of proteins in the signaling pathways affected by Vandetanib.

-

Methodology:

-

Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of VEGFR-2, EGFR, and downstream signaling molecules like AKT and MAPK.[8][9]

-

ELISA: Can be used to quantify the levels of secreted proteins like VEGF in the cell culture medium.[4]

-

In Vivo Models

4.2.1. Tumor Xenograft Models

-

Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of Vandetanib in a living organism.

-

Methodology: Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, the mice are treated with Vandetanib. Tumor growth is monitored over time. At the end of the study, tumors can be excised and analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and microvessel density (e.g., CD31).[4][13]

4.2.2. Zebrafish Angiogenesis Model

-

Objective: To rapidly assess the anti-angiogenic potential of Vandetanib in vivo.

-

Methodology: Transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(fli1a:EGFP)) are exposed to different concentrations of Vandetanib. The development of specific blood vessels, such as the sub-intestinal veins, is then observed and quantified using fluorescence microscopy.[11][14] Tumor cell xenografts can also be implanted into the embryos to study the effect on tumor-induced angiogenesis.[11][15]

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by Vandetanib and a general experimental workflow for its investigation.

References

- 1. Vandetanib (ZD6474): an orally available receptor tyrosine kinase inhibitor that selectively targets pathways critical for tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 4. Vandetanib (ZD6474) induces antiangiogenesis through mTOR–HIF-1 alpha–VEGF signaling axis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is Vandetanib used for? [synapse.patsnap.com]

- 8. Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Vandetanib (ZD6474) induces antiangiogenesis through mTOR-HIF-1 alpha-VEGF signaling axis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Investigating the effect of vandetanib and celecoxib combination on angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Vandetanib versus Cabozantinib in Medullary Thyroid Carcinoma: A Focus on Anti-Angiogenic Effects in Zebrafish Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Investigating Vandetanib Trifluoroacetate in Novel Cancer Models: A Technical Guide

Abstract

Vandetanib is a potent, orally available small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis.[1] This technical guide provides an in-depth overview of Vandetanib's mechanism of action, its application in preclinical and clinical cancer models, and detailed experimental protocols for its investigation. Primarily targeting Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene, Vandetanib has demonstrated significant efficacy, leading to its approval for treating advanced medullary thyroid carcinoma (MTC).[2][3] This document summarizes key quantitative data, outlines methodologies for in vitro and in vivo studies, and visualizes the complex signaling pathways and experimental workflows involved in its research and development. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Vandetanib's role in oncology.

Mechanism of Action

Vandetanib exerts its anti-cancer effects by simultaneously inhibiting several key signaling pathways involved in tumor cell proliferation, survival, and angiogenesis.[1] Its primary targets are:

-

Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR-2 and VEGFR-3, Vandetanib blocks the signaling cascade responsible for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4][5] This anti-angiogenic effect helps to starve the tumor and limit its growth and metastasis.[1]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is frequently overexpressed in various solid tumors, and its activation leads to uncontrolled cell division.[1][4] Vandetanib binds to the ATP-binding site of the EGFR tyrosine kinase domain, disrupting downstream signaling and thereby suppressing tumor cell growth and promoting apoptosis (programmed cell death).[1]

-

RET Proto-Oncogene: Gain-of-function mutations in the RET proto-oncogene are the primary oncogenic drivers in most cases of medullary thyroid carcinoma (MTC).[6] Vandetanib is a potent inhibitor of RET kinase, making it a targeted therapy for this specific cancer type.[4][7]

The concurrent inhibition of these receptors disrupts major downstream pathways, including the PI3K/AKT and RAS/MAPK signaling cascades, which are fundamental for cell survival and proliferation.[1][6][8] This multi-targeted approach, which affects both the tumor cells directly and their supportive microenvironment, underlies Vandetanib's clinical efficacy.[4]

Caption: Vandetanib inhibits VEGFR, EGFR, and RET, blocking downstream PI3K/AKT and MAPK pathways.

Preclinical Cancer Models and Data

Vandetanib has been evaluated in a variety of preclinical models to establish its efficacy and mechanism. Medullary thyroid carcinoma models have been central to its development.

Medullary Thyroid Carcinoma (MTC) Models

-

In Vitro Cell Lines: The human MTC cell lines TT and MZ-CRC-1, which harbor RET mutations, are standard models. Studies using these cell lines have demonstrated Vandetanib's potent anti-proliferative effects.[8][9]

-

In Vivo Xenograft Models: The anti-tumor activity of Vandetanib has been confirmed in vivo using TT cells xenografted into mice, where it inhibits tumor growth and angiogenesis.[4][8]

-

Zebrafish Angiogenesis Model: To specifically study the anti-angiogenic properties, a novel model using xenotransplantation of MTC cells into transgenic fluorescent zebrafish embryos has been employed.[9] This model allows for direct visualization and quantification of the inhibition of tumor-induced blood vessel formation.[9]

Other Novel Cancer Models

Vandetanib's activity has been explored in other cancers where its targets are relevant. Preclinical studies have shown anti-tumor efficacy in various human cancer xenografts, including non-small-cell lung cancer (NSCLC) and breast cancer.[4][6] Additionally, in a murine model of hypoxia-driven lung cancer, Vandetanib completely suppressed tumor development, highlighting its potential in microenvironments characterized by low oxygen.[10]

Quantitative In Vitro Potency

The inhibitory concentration (IC₅₀) values demonstrate Vandetanib's potency against its key targets and in relevant cancer cell lines.

| Target / Cell Line | IC₅₀ (50% Inhibitory Concentration) |

| VEGFR-2 (KDR) | 40 nM[5] |

| VEGFR-3 | 108 nM[5] |

| RET | 100 nM[5] |

| EGFR | 500 nM[5] |

| TT MTC Cell Line | 150 nM[9] |

| MZ-CRC-1 MTC Cell Line | 100 nM[9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols are foundational for investigating Vandetanib in cancer models.

In Vitro Cell Viability (MTT Assay)

This protocol assesses the effect of Vandetanib on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., TT, MZ-CRC-1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of Vandetanib (e.g., from 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 72-144 hours).[9]

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot dose-response curves to determine the IC₅₀ value.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based method quantifies the percentage of cells undergoing apoptosis after treatment.

-

Cell Treatment: Culture and treat cells with Vandetanib at relevant concentrations (e.g., IC₅₀ concentration) for 24-72 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.[9]

-

Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9]

-

Analysis: Quantify the percentage of cells in each quadrant to determine the apoptotic fraction induced by Vandetanib.

Protein Pathway Analysis (Reverse-Phase Protein Array - RPPA)

RPPA allows for the quantitative analysis of changes in protein expression and phosphorylation across multiple signaling pathways simultaneously.

-

Sample Preparation: Treat cells or tumor xenografts with Vandetanib for various times and at different concentrations.[8] Lyse the cells or tissues to extract total protein and determine protein concentration using a BCA assay.

-

Array Printing: Serially dilute the protein lysates and print them onto nitrocellulose-coated slides using a robotic arrayer.

-

Antibody Incubation: Probe each array (slide) with a specific primary antibody that recognizes a target protein or a phosphorylated form of a protein (e.g., phospho-RET, phospho-AKT).[8]

-

Signal Detection: Use a labeled secondary antibody and a signal amplification system to generate a detectable signal at each spot.

-

Image Acquisition & Analysis: Scan the slides and quantify the signal intensity for each spot. Normalize the data to total protein content to determine the relative abundance of each target protein across different treatment conditions.

Caption: A general workflow for preclinical evaluation of Vandetanib in cancer models.

Clinical Efficacy in Medullary Thyroid Carcinoma

The clinical utility of Vandetanib has been most robustly demonstrated in the pivotal Phase III ZETA trial, which evaluated its efficacy in patients with unresectable locally advanced or metastatic MTC.[7][11]

ZETA Phase III Trial Design

The ZETA study was a randomized, double-blind, placebo-controlled trial where 331 patients were assigned in a 2:1 ratio to receive either Vandetanib (300 mg/day) or a placebo.[11] The primary endpoint was Progression-Free Survival (PFS).[11]

Efficacy and Survival Data

Vandetanib showed a statistically significant and clinically meaningful improvement in progression-free survival compared to placebo.[7][11] The objective response rate and disease control rate were also significantly higher in the Vandetanib arm.[11]

| Efficacy Endpoint | Vandetanib Arm | Placebo Arm | Hazard Ratio (95% CI) / P-value |

| Progression-Free Survival (PFS) | Median ~30.5 months[12] | Median 19.3 months[12] | HR: 0.46 (0.31-0.69); P < 0.001[7][11] |

| Objective Response Rate (ORR) | 45% | 13% | P < 0.001[7] |

| Disease Control Rate (DCR) | 87% | 71% | P = 0.001[7] |

Safety and Tolerability Profile

While effective, Vandetanib is associated with a range of adverse events (AEs) that require careful monitoring and management.[3] The most common AEs observed in the ZETA trial are summarized below.

| Adverse Event (Grade 3 or higher) | Vandetanib Arm (%) | Placebo Arm (%) |

| Hypertension | 16.7% | 10.7% |

| Diarrhea | 6.9%[13] | 2.9%[13] |

| QTc Prolongation | 3.9%[13] | 4.9%[13] |

| Fatigue | 2.0%[13] | 2.9%[13] |

| Rash | 2.9%[13] | 1.9%[13] |

Note: Data from a French cohort study outside of a clinical trial showed similar AE profiles. QTc prolongation is a significant risk, necessitating a Risk Evaluation and Mitigation Strategy (REMS) program for prescribers.[14][15]

Conclusion

Vandetanib trifluoroacetate is a multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action against key drivers of tumor growth and angiogenesis. Its efficacy has been thoroughly characterized in a range of preclinical models, from standard MTC cell lines to novel zebrafish xenografts, which have collectively provided a strong rationale for its clinical development. The landmark ZETA trial confirmed its significant benefit in patients with advanced medullary thyroid carcinoma, establishing it as a valuable therapeutic option. The experimental protocols and quantitative data presented in this guide offer a framework for further investigation into Vandetanib's potential in other cancer types and for the development of next-generation targeted therapies.

References

- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Vandetanib for the treatment of medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of vandetanib in the management of medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vandetanib in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Vandetanib in patients with locally advanced or metastatic medullary thyroid cancer: a randomized, double-blind phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vandetanib: a novel targeted therapy for the treatment of metastatic or locally advanced medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of an Outreach Programme on Vandetanib Safety in Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vandetanib - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Vandetanib for the treatment of advanced medullary thyroid cancer outside a clinical trial: results from a French cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

Vandetanib Trifluoroacetate: A Technical Guide to its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vandetanib is a potent, orally available tyrosine kinase inhibitor (TKI) that has garnered significant interest in oncology for its multi-targeted approach to cancer therapy. By primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene, vandetanib exerts a dual effect by inhibiting both tumor-induced angiogenesis and direct tumor cell proliferation and survival.[1][2][3][4][5] This technical guide provides an in-depth analysis of the effects of vandetanib trifluoroacetate on the tumor microenvironment (TME). It summarizes key quantitative data from preclinical and clinical studies, details common experimental protocols used to evaluate its efficacy, and visualizes the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and leverage the therapeutic potential of vandetanib.

Introduction: The Dual-Pronged Attack of Vandetanib on the TME

The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix, all supported by a network of blood vessels.[6] This intricate interplay is crucial for tumor growth, progression, and metastasis. Vandetanib's mechanism of action is particularly noteworthy as it targets two critical components of the TME: the tumor vasculature and the cancer cells themselves.[1][3]

-

Anti-Angiogenic Effects: By inhibiting VEGFR-2, the primary mediator of VEGF-driven angiogenesis, vandetanib disrupts the formation of new blood vessels that are essential for supplying nutrients and oxygen to the growing tumor.[2][4][7] This anti-angiogenic activity can lead to a "normalization" of the tumor vasculature, which may not only starve the tumor but also improve the delivery and efficacy of concomitant therapies.

-

Direct Anti-Tumor Effects: Vandetanib's inhibition of EGFR, a receptor tyrosine kinase often overexpressed or mutated in various cancers, directly impedes cancer cell proliferation, survival, and migration.[2][8] This action is mediated through the disruption of downstream signaling pathways such as the PI3K/AKT and MAPK pathways.[2]

-

RET Inhibition: In specific cancer types, such as medullary thyroid carcinoma (MTC), vandetanib's potent inhibition of the RET tyrosine kinase is a key driver of its therapeutic efficacy.[2][4][5]

This multi-targeted approach makes vandetanib a compelling agent for cancer treatment, and understanding its nuanced effects on the TME is crucial for optimizing its clinical application.

Quantitative Data on Vandetanib's Efficacy

The following tables summarize quantitative data from preclinical and clinical studies, providing a comparative overview of vandetanib's activity across different models and cancer types.

Table 1: In Vitro Efficacy of Vandetanib

| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effect | Reference |

| HUVECs | - | Proliferation | Inhibition | IC50 = 7.1 µmol/L | [2] |

| HUVECs | - | Proliferation (VEGF-stimulated) | Inhibition | IC50 = 60 nM | [9] |

| HUVECs | - | Proliferation (EGF-stimulated) | Inhibition | IC50 = 170 nM | [9] |

| TT | Medullary Thyroid Carcinoma | Viability | Inhibition | IC50 = 0.15 µM (6 days) | [10] |

| MZ-CRC-1 | Medullary Thyroid Carcinoma | Viability | Inhibition | IC50 = 0.1 µM (6 days) | [10] |

| ACC-2, ACC-3, ACC-M | Adenoid Cystic Carcinoma | Proliferation | Dose-dependent inhibition | - | [8] |

Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Effects of Vandetanib in Xenograft Models

| Cancer Type | Model | Vandetanib Dose | Outcome Measure | Result | Reference |

| Esophageal Cancer | EAC#2 Xenograft (SCID mice) | 50 mg/kg/day | Tumor Growth | Significant inhibition | [1] |

| Adenoid Cystic Carcinoma | Orthotopic (Nude mice) | 50 mg/kg/day | Tumor Volume | Significantly lower than control (P < 0.01) | [8] |

| Hepatocellular Carcinoma | HuH-7 Xenograft (Mice) | 50 & 75 mg/kg/day | Tumor Growth | Significant suppression | [2] |

| Hepatocellular Carcinoma | KYN-2 Xenograft (Mice) | 50 & 75 mg/kg/day | Tumor Growth | Significant suppression | [2] |

| Anaplastic Thyroid Cancer | Hth83-lucif & 8505C-lucif Xenografts | - | Tumor Volume | Significant reduction | [11] |

| Medullary Thyroid Carcinoma | MTC Mouse Model | 25 mg/kg/day | Tumor Volume | 1.2-fold increase vs. 3.2-fold in control (2 weeks) | [5] |

| Adenoid Cystic Carcinoma | Orthotopic (Nude mice) | 50 mg/kg/day | Microvessel Density | Decreased | [8] |

| Hepatocellular Carcinoma | Xenograft (Mice) | 50 & 75 mg/kg/day | Tumor Vessel Density | Significantly reduced | [12] |

| Medullary Thyroid Carcinoma | MTC Mouse Model | 25 mg/kg/day | Microvessel Density (CD31) | Reduced | [5] |

| Human Colon Tumor | LoVo Xenograft (Nude rat) | - | Tumor Blood Flow & Volume | Significant decreases in nonhypovascular tumors | [7] |

Effects on the Broader Tumor Microenvironment

Beyond its direct effects on tumor cells and vasculature, vandetanib's inhibition of VEGFR and EGFR signaling pathways has the potential to modulate the immune and stromal components of the TME.

Immunomodulatory Effects

While direct studies on vandetanib's immunomodulatory properties are emerging, the known roles of VEGFR and EGFR signaling in immune regulation allow for inferred effects:

-

Regulatory T cells (Tregs): Tregs, which suppress anti-tumor immunity, often express VEGFR2.[4][13] VEGF-A can directly induce Treg proliferation, a process that can be inhibited by VEGFR-2 blockade.[8][14] Therefore, by inhibiting VEGFR-2, vandetanib may reduce the number and proliferation of immunosuppressive Tregs within the TME, potentially enhancing anti-tumor immune responses.[4][13][14] However, some studies on EGFR inhibition have reported an increase in Tregs in the TME.[7]

-

Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are a heterogeneous population of immature myeloid cells that suppress T-cell function and promote tumor progression.[15][16] VEGF signaling is implicated in the recruitment and accumulation of MDSCs in the TME.[17][18] VEGFR2 is expressed on MDSCs, and its activation can promote an immunosuppressive phenotype.[5][10][19] By blocking VEGFR signaling, vandetanib may inhibit the accumulation and immunosuppressive activity of MDSCs.[18]

Impact on Cancer-Associated Fibroblasts (CAFs)

CAFs are a major component of the tumor stroma and are known to contribute to tumor growth, angiogenesis, and drug resistance.[6] The interaction between cancer cells and CAFs is complex and can be influenced by EGFR signaling.

-

Crosstalk between cancer cells and CAFs can induce resistance to EGFR inhibitors.[1] CAFs can secrete growth factors that activate alternative signaling pathways in cancer cells, thereby circumventing EGFR blockade.[12]

-

Conversely, EGFR inhibition can modulate the secretome of CAFs. For instance, treatment with an EGFR-targeting antibody was shown to induce EGF secretion by CAFs, which in turn conferred chemoresistance to colorectal cancer cells.[11]

The net effect of vandetanib on the complex interplay with CAFs likely depends on the specific tumor context and the dominant signaling pathways at play.

Signaling Pathways and Experimental Workflows

Core Signaling Pathways Targeted by Vandetanib

The following diagram illustrates the primary signaling pathways inhibited by vandetanib.

General Experimental Workflow for Preclinical Evaluation

The diagram below outlines a typical experimental workflow for assessing the in vivo effects of vandetanib on the tumor microenvironment.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies cited in the literature for studying the effects of vandetanib.

In Vivo Xenograft Studies

-

Animal Models: Nude mice or SCID (Severe Combined Immunodeficiency) mice are commonly used to prevent rejection of human tumor xenografts.[1][8]

-

Tumor Cell Implantation: Human cancer cell lines (e.g., adenoid cystic carcinoma, hepatocellular carcinoma) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.[8][12]

-

Treatment Regimen: Vandetanib is typically administered orally via gavage at doses ranging from 25 to 75 mg/kg/day.[2][8] A control group receives a vehicle solution.

-

Tumor Growth Measurement: Tumor volume is monitored regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width²) / 2.[8]

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis.

Immunohistochemistry (IHC) for Microvessel Density (MVD)

-

Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin (FFPE). 4-5 µm sections are cut and mounted on slides.

-

Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed to unmask the epitope, often using heat-induced methods in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

-

Primary Antibody Incubation: Slides are incubated with a primary antibody against an endothelial cell marker, most commonly CD31 (PECAM-1).[20][21]

-

Detection System: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogen (e.g., DAB) to produce a colored precipitate at the site of the antigen.

-

Quantification: MVD is quantified by counting the number of stained microvessels in several high-power fields.

Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)

-

Single-Cell Suspension Preparation: Freshly excised tumors are mechanically dissociated and enzymatically digested (e.g., with collagenase and DNase) to obtain a single-cell suspension.[13]

-

Cell Staining: The cell suspension is incubated with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD3, CD4, CD8, CD25, FoxP3 for T-cell subsets).[13][19][22] A viability dye is included to exclude dead cells.

-

Intracellular Staining: For intracellular markers like FoxP3 (for Tregs), cells are fixed and permeabilized before incubation with the specific antibody.

-

Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Gating strategies are used to identify and quantify the different immune cell populations as a percentage of total live cells or total CD45+ immune cells.[13][23]

Western Blotting for Protein Phosphorylation

-

Protein Extraction: Tumor tissue or cultured cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-VEGFR-2, p-EGFR) and their total protein counterparts.

-

Detection: An HRP-conjugated secondary antibody is used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified using densitometry software.

Conclusion

This compound represents a significant therapeutic agent that impacts the tumor microenvironment through a multi-pronged mechanism. Its ability to concurrently inhibit angiogenesis and directly target tumor cell proliferation underscores its clinical potential. This technical guide has provided a comprehensive overview of the quantitative effects, underlying signaling pathways, and experimental methodologies associated with vandetanib. The inferred effects on the immune and stromal components of the TME, based on its VEGFR and EGFR inhibitory activity, suggest that vandetanib may also have immunomodulatory properties that warrant further investigation. A deeper understanding of these complex interactions will be crucial for the rational design of combination therapies and the identification of predictive biomarkers to optimize the clinical use of vandetanib in a variety of cancer types.

References

- 1. Crosstalk with cancer-associated fibroblasts induces resistance of non-small cell lung cancer cells to epidermal growth factor receptor tyrosine kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amphiregulin enhances regulatory T cell suppressive function via the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting VEGF/VEGFR to Modulate Antitumor Immunity [frontiersin.org]

- 5. JCI Insight - VEGFR2 activity on myeloid cells mediates immune suppression in the tumor microenvironment [insight.jci.org]

- 6. crownbio.com [crownbio.com]

- 7. EGFR Inhibition Strongly Modulates the Tumour Immune Microenvironment in EGFR-Driven Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. VEGFR2 activity on myeloid cells mediates immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-EGFR Therapy Induces EGF Secretion by Cancer-Associated Fibroblasts to Confer Colorectal Cancer Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cancer-Associated Fibroblasts derived from EGFR-TKI resistant tumors reverse EGFR pathway inhibition by EGFR-TKIs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role and significance of VEGFR2+ regulatory T cells in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. VEGFA-VEGFR pathway blockade inhibits tumor-induced regulatory T-cell proliferation in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Key aspects for conception and construction of co-culture models of tumor-stroma interactions [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Targeting VEGF/VEGFR to Modulate Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. championsoncology.com [championsoncology.com]

- 21. frontiersin.org [frontiersin.org]

- 22. karger.com [karger.com]

- 23. CD8+ T-cell Responses Are Boosted by Dual PD-1/VEGFR2 Blockade after EGFR Inhibition in Egfr-Mutant Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Vandetanib Trifluoroacetate in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vandetanib is a potent, orally available anilinoquinazoline inhibitor of multiple receptor tyrosine kinases (RTKs). It primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2] By inhibiting these key signaling pathways, vandetanib exerts anti-angiogenic and anti-tumor effects.[1][3][4] It is approved for the treatment of symptomatic or progressive medullary thyroid cancer.[2] This document provides detailed information on the solubility, storage, and application of vandetanib trifluoroacetate in preclinical experimental settings.

Physicochemical Properties and Solubility

This compound is supplied as a crystalline solid. For experimental use, it is typically dissolved in an organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice.

Table 1: Physicochemical and Solubility Data for Vandetanib and its Trifluoroacetate Salt

| Property | Vandetanib (Free Base) | This compound |

| CAS Number | 443913-73-3 | 338992-53-3 |

| Molecular Formula | C₂₂H₂₄BrFN₄O₂ | C₂₄H₂₅BrF₄N₄O₄ |

| Molecular Weight | 475.35 g/mol [5] | 589.38 g/mol [1][2][6] |

| Appearance | White to beige powder | Crystalline solid |

| Solubility in DMSO | ~2 mg/mL (clear solution). Can be increased to 5 mg/mL with warming.[7] | Soluble in DMSO.[1] For practical purposes, a concentration of at least 2 mg/mL can be expected, similar to the free base. |

Stock Solution Preparation and Storage

Proper preparation and storage of this compound stock solutions are critical for maintaining its activity and ensuring experimental reproducibility.

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Recommended Duration | Notes |

| Solid (Powder) | -20°C | ≥ 2 years | Store in a dry, dark place. The compound is light-sensitive and hygroscopic.[6] |

| Stock Solution in DMSO | 4°C | Up to 2 weeks[6] | For short-term storage. |

| Stock Solution in DMSO | -20°C | Several months[1] | Recommended for intermediate-term storage. |

| Stock Solution in DMSO | -80°C | Up to 6 months[6] | Recommended for long-term storage to ensure maximum stability. Avoid repeated freeze-thaw cycles. |

| Aqueous Solutions | 4°C | Not recommended for more than one day[7] | Vandetanib is sparingly soluble in aqueous buffers. Prepare fresh dilutions from DMSO stock for each experiment. |

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound (MW: 589.38 g/mol )

-

Anhydrous/sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 589.38 g/mol * (1000 mg / 1 g) = 5.89 mg

-

-

Weigh the compound: Carefully weigh out 5.89 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

Add DMSO: Add 1 mL of sterile DMSO to the tube containing the powder.

-

Dissolve the compound:

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes.

-

If the compound does not fully dissolve, gently warm the tube to 37°C for a few minutes and vortex again.[1]

-

An ultrasonic bath can also be used for a short period to aid dissolution.

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

-

Aliquot and store:

-

Once fully dissolved, aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Experimental Applications and Protocols

Vandetanib is widely used in in vitro studies to investigate its effects on cancer cell proliferation, apoptosis, and signaling pathways. The effective concentration of vandetanib can vary significantly depending on the cell line and the specific biological endpoint being measured.

Table 3: Exemplary In Vitro Concentrations and IC₅₀ Values of Vandetanib

| Cell Line | Cancer Type | Assay Type | Concentration Range / IC₅₀ Value |

| HUVEC | Endothelial Cells | Proliferation (VEGF-stim) | IC₅₀: 60 nM |

| TT | Medullary Thyroid Cancer | Proliferation | IC₅₀: ~100-200 nM[7] |

| A549 | Lung Cancer | Proliferation | IC₅₀: 2.7 µM |

| Calu-6 | Lung Cancer | Proliferation | IC₅₀: 13.5 µM |

| GEO | Colon Cancer | Apoptosis / Cell Cycle Arrest | 1 and 2.5 µM[7] |

| OVCAR-3 | Ovarian Cancer | Apoptosis / Cell Cycle Arrest | 1 and 2.5 µM[7] |

| 8305C | Anaplastic Thyroid Cancer | Proliferation | IC₅₀: 9.6 µM[3] |

| AF | Anaplastic Thyroid Cancer | Proliferation | IC₅₀: 4.7 µM[3] |

| PC12 | Pheochromocytoma | Catecholamine Synthesis | Effective at ≥100 nmol/L[8] |

Note: IC₅₀ values are highly dependent on experimental conditions (e.g., cell density, assay duration) and should be determined empirically for each specific cell line and assay.[9][10]

Protocol 2: Cell Viability/Cytotoxicity Assay using MTT

This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cells.

Materials:

-

Adherent cancer cell line of interest (e.g., A549, TT)

-

Complete cell culture medium (e.g., DMEM or RPMI with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader (560-570 nm wavelength)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Preparation of Drug Dilutions:

-

Prepare serial dilutions of this compound from the 10 mM DMSO stock solution using complete cell culture medium.

-

For example, to achieve final concentrations of 0.1, 1, 10, and 100 µM, prepare intermediate dilutions at 2X the final concentration (0.2, 2, 20, 200 µM).

-

Important: Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration. The final DMSO concentration in the wells should ideally be ≤ 0.1% to avoid solvent toxicity, although some cell lines can tolerate up to 0.5%.[11][12]

-

-

Cell Treatment:

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared drug dilutions (or vehicle control/medium-only control) to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 560 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the log of the drug concentration to generate a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways targeted by vandetanib and a typical experimental workflow for its use in cell culture.

Caption: Vandetanib inhibits VEGFR2, EGFR, and RET signaling pathways.

Caption: Experimental workflow for in vitro cell viability assays.

References

- 1. biocrick.com [biocrick.com]

- 2. This compound | CAS:338992-53-3 | Tocric [tocric.com]

- 3. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.brighton.ac.uk [research.brighton.ac.uk]

- 5. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound| CAS 338992-53-3 [dcchemicals.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Inhibitory Effects of Vandetanib on Catecholamine Synthesis in Rat Pheochromocytoma PC12 Cells [mdpi.com]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. YAP confers resistance to vandetanib in medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigating the effect of vandetanib and celecoxib combination on angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Potency of Vandetanib Trifluoroacetate: An Application Note and Protocol for IC50 Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vandetanib is a potent, orally available small molecule tyrosine kinase inhibitor that targets multiple pathways implicated in tumor growth and angiogenesis.[1][2][3] It primarily exerts its anti-cancer effects by inhibiting the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and the rearranged during transfection (RET) tyrosine kinases.[4][5] The trifluoroacetate salt of Vandetanib is a common formulation used in preclinical research. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Vandetanib trifluoroacetate, a critical parameter for assessing its potency and guiding further drug development efforts.

Mechanism of Action: A Multi-Targeted Approach

Vandetanib's efficacy stems from its ability to simultaneously block several key signaling cascades crucial for cancer cell proliferation, survival, and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.[4][5]

-

VEGFR Inhibition: By targeting VEGFR-2, Vandetanib disrupts the downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/AKT pathways, which are vital for endothelial cell proliferation and survival, thus inhibiting angiogenesis.[6][7][8]

-

EGFR Inhibition: Vandetanib binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its activation and subsequently disrupting downstream pathways like PI3K/AKT and MAPK, which are critical for tumor cell survival and proliferation.[4]

-

RET Inhibition: Constitutive activation of the RET proto-oncogene is a key driver in certain cancers, such as medullary thyroid carcinoma. Vandetanib inhibits RET kinase activity, thereby blocking downstream signaling through pathways like PI3K/AKT and RAS/RAF/MEK/ERK.[9][10][11]

Signaling Pathways Targeted by Vandetanib

Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.

Quantitative Data: IC50 Values of Vandetanib

The IC50 of Vandetanib can vary significantly depending on the cell line and the specific assay conditions. The following table summarizes reported IC50 values from various studies.

| Cell Line/Target | IC50 Value | Notes |

| Enzymatic Assays | ||

| VEGFR2 | 40 nM | Cell-free recombinant enzyme assay.[2][12] |

| VEGFR3 | 110 nM | Cell-free recombinant enzyme assay.[2][12] |

| EGFR | 500 nM | Cell-free recombinant enzyme assay.[2][12] |

| RET | 130 nM | Cell-free recombinant enzyme assay.[2] |

| Cell-Based Assays | ||

| A549 (NSCLC) | 2.7 µM | Cell growth inhibition.[12] |

| Calu-6 (NSCLC) | 13.5 µM | Cell growth inhibition.[12] |

| PC3 (Prostate) | 13.3 µM | [12] |

| PC3R (Prostate) | 11.5 µM | [12] |

| TT (Medullary Thyroid Carcinoma) | 0.15 µM | Cell viability after 6 days of incubation.[13] |

| MZ-CRC-1 (Medullary Thyroid Carcinoma) | 0.1 µM | Cell viability after 6 days of incubation.[13] |

| Hepatocellular Carcinoma (HCC) Cell Lines | 2.7 - 83 µM | Wide range observed across different HCC cell lines.[14] |

| Intrahepatic Cholangiocarcinoma (ICC) Cell Lines | 2.7 - 83 µM | Wide range observed across different ICC cell lines.[14] |

Experimental Protocol: IC50 Determination using MTT Assay

This protocol outlines a common and reliable method for determining the IC50 of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[15][16][17]

Materials:

-

This compound

-

Selected cancer cell line (e.g., A549, TT, etc.)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

-

Humidified incubator (37°C, 5% CO2)

Experimental Workflow:

Caption: Workflow for IC50 determination using the MTT assay.

Procedure:

-

Cell Seeding:

-

Harvest and count the desired cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight in a humidified incubator to allow for cell attachment.

-

-

Drug Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the Vandetanib stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). It is recommended to perform a wide range of concentrations initially to determine the approximate IC50.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours in a humidified incubator. The optimal incubation time may vary depending on the cell line's doubling time.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at room temperature in the dark to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value, which is the concentration of Vandetanib that causes a 50% reduction in cell viability, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

-

Important Considerations:

-

Trifluoroacetate (TFA) Salt: It has been reported that TFA can inhibit cell proliferation at certain concentrations.[18] It is crucial to include a vehicle control with the corresponding concentration of the solvent used to dissolve the this compound to account for any potential effects of the solvent or the TFA salt itself.

-

Cell Line Specificity: The IC50 value is highly dependent on the cell line used. It is recommended to test Vandetanib on a panel of relevant cell lines for a comprehensive understanding of its potency.

-

Assay Choice: While the MTT assay is widely used, other cell viability assays such as the Sulforhodamine B (SRB) assay, AlamarBlue assay, or CellTiter-Glo® Luminescent Cell Viability Assay can also be employed.[15][17] The choice of assay may depend on the specific cell line and experimental requirements.

Conclusion

This application note provides a comprehensive protocol for determining the IC50 value of this compound. By understanding its multi-targeted mechanism of action and accurately quantifying its potency, researchers can effectively advance the preclinical and clinical development of this promising anti-cancer agent. Adherence to a standardized and well-controlled protocol is essential for obtaining reliable and reproducible results.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vandetanib mediates anti-leukemia activity by multiple mechanisms and interacts synergistically with DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 5. What is Vandetanib used for? [synapse.patsnap.com]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 10. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. glpbio.com [glpbio.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Vandetanib versus Cabozantinib in Medullary Thyroid Carcinoma: A Focus on Anti-Angiogenic Effects in Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. wjpls.org [wjpls.org]

- 16. Investigating the effect of vandetanib and celecoxib combination on angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Evaluating Cell Viability with Vandetanib Trifluoroacetate using an MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vandetanib is a potent, orally available anticancer agent that functions as a multi-kinase inhibitor.[1][2] It is primarily used in the treatment of certain types of cancer, notably medullary thyroid cancer.[2][3] Vandetanib exerts its therapeutic effects by simultaneously targeting several receptor tyrosine kinases (RTKs) that are crucial for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[4] In this assay, the yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form an insoluble purple formazan product.[4][5] The quantity of this formazan, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells. This application note provides a detailed protocol for using the MTT assay to determine the cytotoxic effects and calculate the half-maximal inhibitory concentration (IC50) of Vandetanib trifluoroacetate on cancer cell lines.

Mechanism of Action of Vandetanib

Vandetanib's efficacy stems from its ability to inhibit key signaling pathways involved in cancer progression. Its primary targets include:

-

Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR-2 and VEGFR-3, Vandetanib blocks the signaling cascade responsible for angiogenesis, thereby restricting the tumor's blood supply.[1][6]

-

Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR disrupts downstream pathways like PI3K/AKT and MAPK, which are critical for cell proliferation and survival.[1][7][8]

-

REarranged during Transfection (RET) Proto-Oncogene: Vandetanib is a potent inhibitor of the RET tyrosine kinase.[1] Activating mutations in RET are a primary driver in many cases of medullary thyroid carcinoma, making this a key therapeutic target.[8]